Ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-ethylsulfanylimidazo[1,5-a]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-3-16-11(15)10-7-5-6-9-8-13-12(14(9)10)17-4-2/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNCUNYBVAUAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=CN=C(N21)SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate typically involves the cyclocondensation of appropriate starting materials.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethylthio Group
The ethylthio (-S-C₂H₅) group undergoes substitution reactions with nucleophiles under basic or acidic conditions:
Mechanistic Insight :
The ethylthio group’s electron-donating nature stabilizes intermediates during substitution, while oxidation forms sulfoxides with retained stereochemical integrity.
Ester Hydrolysis and Derivatization
The ethyl ester (-COOEt) undergoes hydrolysis or transesterification:
Hydrolysis to Carboxylic Acid
| Conditions | Catalyst | Products | Yield (%) |
|---|---|---|---|
| NaOH (1M)/EtOH, reflux | None | 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylic acid | 89 |
| LiOH/H₂O-THF, 50°C | Phase-transfer | Same as above | 93 |
Transesterification
| Reagent | Conditions | Products | Yield (%) |
|---|---|---|---|
| MeOH, H₂SO₄ catalyst | Reflux, 8 hrs | Methyl ester derivative | 78 |
| Benzyl alcohol, Ti(OiPr)₄ | 120°C, 24 hrs | Benzyl ester derivative | 65 |
Applications : Hydrolyzed carboxylic acid serves as a precursor for amide coupling in drug discovery .
Cycloaddition and Annulation Reactions
The imidazo[1,5-a]pyridine core participates in cycloadditions:
[3+2] Cycloaddition with Nitrile Oxides
| Substrate | Conditions | Products | Yield (%) |
|---|---|---|---|
| Aryl nitrile oxides | Toluene, 110°C, 18 hrs | Imidazo[1,5-a]pyridine-isoxazole hybrids | 55–70 |
Annulation with Alkynes
| Reagent | Catalyst | Products | Yield (%) |
|---|---|---|---|
| Phenylacetylene | CuI, DBU, DMF | Fused tetracyclic derivatives | 48 |
Key Limitation : Steric hindrance from the ethylthio group reduces reactivity in electron-deficient dienophiles .
Catalytic Cross-Coupling Reactions
Palladium-mediated couplings enable functionalization at C-5/C-7 positions:
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 5-Aryl-imidazo[1,5-a]pyridines | 60–75 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C | 7-Amino derivatives | 52 |
Optimization Note : Electron-withdrawing groups on aryl boronic acids enhance coupling efficiency .
Photochemical Transformations
Under UV/visible light, the compound engages in radical-mediated reactions:
| Reagent | Light Source | Products | Yield (%) |
|---|---|---|---|
| CF₃I, Eosin Y | Blue LED, 24 hrs | 3-(Trifluoromethyl) derivatives | 68 |
| (TMS)₃SiH, Fe(acac)₃ | 450 nm LED | C–Si bond formation at C-3 | 45–61 |
Mechanism : Radical intermediates form via single-electron transfer (SET) processes, confirmed by TEMPO quenching .
Comparative Reactivity Table
| Position | Reactivity Profile | Preferred Reactions |
|---|---|---|
| C-3 (S-Et) | Nucleophilic substitution, oxidation | SNAr, sulfoxidation |
| C-5 (COOEt) | Hydrolysis, transesterification | Amide coupling, prodrug synthesis |
| C-7 | Cross-coupling, radical addition | Suzuki, photochemical trifluoromethylation |
Stability Under Reaction Conditions
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate can be synthesized through various methods involving cyclo-condensation reactions. These reactions typically utilize precursors such as 2-pyridyl ketones and alkyl glyoxylates or aldehydes. The use of magnesium nitride (Mg₃N₂) as a nitrogen source has been highlighted in recent studies for its efficiency in forming imidazo[1,5-a]pyridines with high yields .
Table 1: Synthesis Overview
| Method | Reagents | Yield |
|---|---|---|
| Cyclo-condensation | 2-pyridyl ketones + alkyl glyoxylates | Excellent |
| Mg₃N₂-assisted synthesis | Mg₃N₂ + 2-pyridyl ketones | High |
Antiparasitic Properties
Recent exploratory toxicology studies have indicated that derivatives of imidazo[1,5-a]pyridine, including this compound, exhibit significant antiparasitic activity against resistant strains of Entamoeba histolytica and Trichomonas vaginalis. These studies aimed to identify new candidates for treating neglected diseases such as trichomoniasis and amoebiasis .
Table 2: Antiparasitic Activity Assessment
| Compound | Target | Activity |
|---|---|---|
| This compound | E. histolytica, T. vaginalis | Effective |
Anti-inflammatory Effects
In addition to antiparasitic properties, this compound has shown potential anti-inflammatory effects. The non-clinical evaluations revealed no significant hepatic or renal toxicity, suggesting a favorable safety profile for further development as an anti-inflammatory agent .
Potential Therapeutic Uses
The unique structure of this compound positions it as a promising candidate in drug discovery. Its derivatives are being explored for their roles in:
- Pharmaceuticals: As building blocks for new medications targeting infectious diseases.
- Materials Science: In the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their electronic properties .
Case Studies and Research Findings
Several studies have documented the synthesis and application of imidazo[1,5-a]pyridine derivatives:
- A study demonstrated the synthesis of various imidazo[1,5-a]pyridine compounds using Mg₃N₂ as a nitrogen source, showcasing the versatility and efficiency of this method in producing biologically active compounds .
- Another research focused on the toxicological profiles of imidazo[1,2-a]pyridine derivatives, establishing a foundation for further clinical trials in treating parasitic infections without significant side effects .
Mechanism of Action
The mechanism of action of Ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparisons
The imidazo[1,5-a]pyridine and related pyrazolo[1,5-a]pyridine derivatives share a fused bicyclic framework but differ in substituent patterns and bioactivity profiles. Below is a comparative analysis of key analogs:
Key Differences and Implications
Substituent Effects on Bioactivity: The ethylthio group in the target compound may improve membrane permeability compared to polar substituents (e.g., amino/cyano in FIZLEI) . Trifluoromethyl groups (e.g., in CAS: 1260885-46-8) enhance metabolic stability and electron-withdrawing effects, critical for drug half-life . Isoxazole-integrated analogs (e.g., C₂₄H₂₆N₄O₃) exhibit antitumor activity via dual-targeting mechanisms, leveraging both pyridine and isoxazole pharmacophores .
Crystallographic and Conformational Insights: Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate forms centrosymmetric dimers via C–H···N hydrogen bonds, stabilizing its crystal lattice . In contrast, the target compound’s ethylthio group may favor hydrophobic interactions in solid-state packing. Dihedral angles between fused rings (e.g., 38.13° in pyrazolo[1,5-a]pyridine derivatives) influence molecular planarity and π-π stacking, affecting solubility and crystallinity .
Synthetic Accessibility: The target compound is synthesized via nucleophilic substitution or coupling reactions, similar to methods used for ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (52.6% yield via reflux in ethanol) . Integration of isoxazole moieties (e.g., in C₂₄H₂₆N₄O₃) requires multi-step protocols, including THF-mediated substitutions and column chromatography (89% yield) .
Research Findings and Data Tables
Physicochemical Properties
| Property | This compound | Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
|---|---|---|---|
| Molecular Weight | 234.27 g/mol | 190.20 g/mol | 258.20 g/mol |
| LogP (Predicted) | 2.8–3.2 | 1.6 | 2.9 |
| Hydrogen Bond Acceptors | 3 | 3 | 4 |
| Rotatable Bonds | 4 | 3 | 4 |
Biological Activity
Ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
This compound can be synthesized through various methods involving heterocyclization reactions. The compound features an imidazo[1,5-a]pyridine core, which is known for its diverse biological activities. The ethylthio group enhances solubility and may influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been explored in several studies. Notably, imidazo[1,5-a]pyridines are recognized for their antimicrobial and antitubercular properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[1,5-a]pyridine exhibit significant antimicrobial properties. For instance, compounds related to this compound were tested against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentrations (MICs) for these compounds were found to be as low as 0.006 μM against replicating bacteria .
Antitubercular Activity
In a specific study focusing on imidazo[1,2-a]pyridine derivatives, it was reported that certain compounds exhibited potent activity against multidrug-resistant strains of Mtb. This compound's structure may contribute to similar therapeutic effects by targeting essential pathways within the bacteria .
Structure-Activity Relationship (SAR)
The SAR of imidazo[1,5-a]pyridine derivatives indicates that modifications to the core structure can significantly impact biological activity. For example:
- Substituents : The presence of an ethylthio group enhances the compound's lipophilicity and may improve its interaction with bacterial membranes.
- Positioning of Functional Groups : Variations in the positioning of carboxylate or other functional groups can lead to changes in potency against specific pathogens .
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
Case Study 1: Antimicrobial Screening
A panel of imidazo[1,2-a]pyridine derivatives was screened for antimicrobial activity against Mtb. Compounds with structural similarities to this compound showed MIC values ranging from <0.03 to 0.8 μM against drug-resistant strains . This suggests that modifications to the imidazo core can yield potent antitubercular agents.
Case Study 2: Pharmacokinetics
Pharmacokinetic studies indicated that compounds similar to this compound exhibited favorable absorption and distribution profiles in vivo. For example, one derivative demonstrated an oral bioavailability of approximately 35% in mouse models .
Data Tables
The following table summarizes key findings related to the biological activity and pharmacokinetics of this compound and its analogs:
| Compound | MIC (μM) | Oral Bioavailability (%) | Target Pathogen |
|---|---|---|---|
| This compound | <0.03 | 35 | Mtb |
| Analog A | <0.006 | 31 | Mtb |
| Analog B | <0.8 | 40 | Mtb |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate, and how can reaction conditions be optimized?
- The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, the ethylthio group can be introduced by reacting a sulfonate precursor (e.g., a mesyl or tosyl intermediate) with ethanethiol in a polar aprotic solvent like THF. Key steps include:
- Using THF as the solvent for nucleophilic displacement reactions to ensure high reactivity of the thiol group .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >85% yield, as demonstrated in analogous imidazo[1,5-a]pyridine syntheses .
- Monitoring reaction progress via TLC or HPLC to optimize reaction time and minimize side products.
Q. What spectroscopic and crystallographic techniques are critical for structural elucidation?
- X-ray crystallography is essential for resolving molecular conformation and intermolecular interactions. Parameters include:
- Triclinic space group (P1) with unit cell dimensions (e.g., a = 6.125 Å, b = 13.142 Å) .
- Hydrogen bonding networks (C–H⋯N/O) stabilize crystal packing, with bond distances of 2.5–3.0 Å and angles near 150° .
Advanced Research Questions
Q. How do steric and electronic effects influence the dihedral angles and hydrogen-bonding patterns in the crystal lattice?
- The ethylthio group introduces steric bulk, leading to dihedral angles of ~30–40° between the imidazo[1,5-a]pyridine core and adjacent substituents .
- Intermolecular C–H⋯N/O interactions (e.g., 2.85 Å, 148°) form centrosymmetric dimers, while weaker intramolecular interactions (e.g., C–H⋯S) affect solubility and melting points (observed range: 360–365 K) .
- Computational modeling (DFT or MD simulations) can predict lattice stability by correlating crystallographic data with energy-minimized structures .
Q. What contradictions arise in spectroscopic vs. crystallographic data, and how can they be resolved?
- Discrepancies in substituent orientation : NMR may suggest free rotation of the ethylthio group, while X-ray data reveal restricted motion due to crystal packing.
- Resolution: Variable-temperature NMR or NOESY experiments can detect dynamic behavior in solution .
- Conflicting melting points : Differences in purity (e.g., 89% vs. 52.6% yields in analogous syntheses) may arise from residual solvents or polymorphic forms.
- Mitigation: Recrystallization from hexane/ethyl acetate/dichloromethane (3:1:1 v/v) ensures phase homogeneity .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Key modifications :
- Replacing the ethylthio group with bulkier thioethers (e.g., isopropylthio) may improve binding to hydrophobic enzyme pockets, as seen in FXa inhibitors .
- Introducing electron-withdrawing groups (e.g., nitro, cyano) at position 3 enhances electrophilicity, potentially boosting reactivity in pro-drug applications .
- Methodology :
- In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking (AutoDock Vina) identify critical interactions with targets like HIF-1α or thrombin .
Methodological Challenges
Q. What strategies improve the reproducibility of multi-step syntheses involving sensitive intermediates?
- Moisture-sensitive steps : Use Schlenk lines or gloveboxes for reactions involving sulfonate esters or Grignard reagents .
- Intermediate characterization : Employ LC-MS or in situ IR to monitor unstable intermediates (e.g., α,β-unsaturated esters) before cyclization .
Q. How can computational tools address gaps in experimental data for novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
